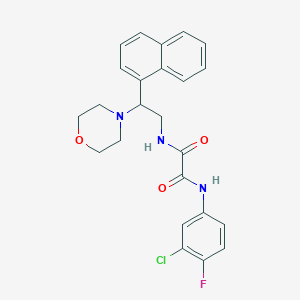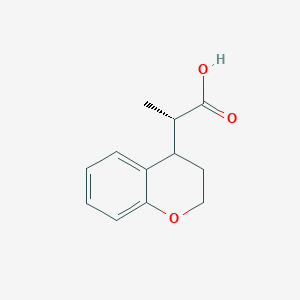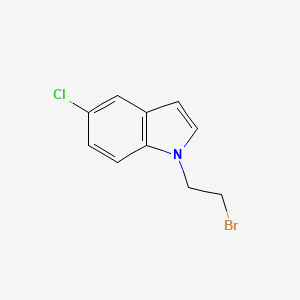![molecular formula C20H13FN2O2S B2890104 5-(2-氟苯基)-2-甲基茚并[1,2-d][1,3]噻唑并[3,2-a]嘧啶-3,6(2H,5H)-二酮 CAS No. 860788-37-0](/img/structure/B2890104.png)
5-(2-氟苯基)-2-甲基茚并[1,2-d][1,3]噻唑并[3,2-a]嘧啶-3,6(2H,5H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione is a useful research compound. Its molecular formula is C20H13FN2O2S and its molecular weight is 364.39. The purity is usually 95%.
BenchChem offers high-quality 5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-fluorophenyl)-2-methylindeno[1,2-d][1,3]thiazolo[3,2-a]pyrimidine-3,6(2H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Tyrosinase Inhibition
The compound is a derivative of thiazolopyrimidine and has been developed as a tyrosinase inhibitor . Tyrosinase is the rate-limiting enzyme of melanogenesis, which plays a crucial role in hyperpigmentation . The compound exhibited an IC 50 value of 28.50 µM, indicating its potential as a tyrosinase inhibitor .
Treatment of Hyperpigmentation Disorders
Hyperpigmentation disorders, which result in dark spots or patches on the skin, can be caused by excessive melanin production . As the compound inhibits tyrosinase, a key enzyme in melanin production, it could potentially be used to treat these disorders .
Neurodegenerative Diseases
There is a correlation between several neurodegenerative diseases, including Alzheimer’s, Parkinson’s, and Huntington’s disease, and hyperpigmentation . Given the compound’s role in inhibiting tyrosinase and potentially reducing melanin production, it may have applications in the treatment of these diseases .
Antitumor Activity
Thiazolopyrimidine derivatives, like the compound , have been found to possess antitumor activity . While the specific mechanisms are not detailed in the source, this suggests potential applications in cancer treatment .
Antimicrobial Activity
Some thiazolopyrimidine derivatives have been found to possess antimicrobial activity . This suggests that the compound could potentially be used in the treatment of various bacterial infections .
Antifungal Activity
Thiazolopyrimidine derivatives have also been reported to possess antifungal properties . This suggests potential applications of the compound in the treatment of fungal infections .
作用机制
Target of Action
Similar thiazolopyrimidine derivatives have been reported to exhibit extensive pharmacological applications, such as antimicrobial, antibiofilm, anticancer, antiviral, anti-inflammatory, antitubercular, and calcium channel blocking activities . They are also reported as inhibitors of acetylcholinesterase (AchE), CDC25B phosphatase, and xanthine oxidase enzymes, and Bcl-2 family proteins .
Mode of Action
Thiazolopyrimidine derivatives, in general, are known to interact with their targets and cause changes that result in their observed biological activities . For instance, they can inhibit the activity of certain enzymes or block specific cellular pathways, leading to their antimicrobial, anticancer, or other effects .
Biochemical Pathways
Given the broad range of activities associated with thiazolopyrimidine derivatives, it can be inferred that multiple pathways might be affected . These could include pathways involved in microbial growth, cancer cell proliferation, inflammation, and more .
Pharmacokinetics
A moderate level of lipophilicity was found to be advantageous for inhibition compared to other substituted derivatives . This suggests that the compound might have good absorption and distribution characteristics.
Result of Action
Given its potential antimicrobial and other activities, it can be inferred that the compound might lead to the inhibition of microbial growth, reduction in inflammation, inhibition of cancer cell proliferation, and other effects .
属性
IUPAC Name |
10-(2-fluorophenyl)-13-methyl-14-thia-11,16-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaene-8,12-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2S/c1-10-19(25)23-17(13-8-4-5-9-14(13)21)15-16(22-20(23)26-10)11-6-2-3-7-12(11)18(15)24/h2-10,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSPFNIYQMEXCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C(C3=C(C4=CC=CC=C4C3=O)N=C2S1)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate](/img/structure/B2890022.png)
![1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2890024.png)
![4-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2890026.png)
![(2Z)-6-bromo-2-[(2-fluoro-5-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2890027.png)
![7-benzyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2890030.png)

![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2890033.png)
![1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2890034.png)


![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![5-Chloro-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2890041.png)
![3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2890043.png)
